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For Researchers, Scientists, and Drug Development
Professionals
The exceptionally high affinity between biotin and streptavidin provides a robust and versatile

tool for the detection, purification, and quantification of biotinylated molecules. This document

offers detailed protocols for common applications in protein research, including Western

blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and pull-down assays, tailored for

professionals in research and drug development.

Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological

interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L.[1] This remarkable

affinity, coupled with the ability of each streptavidin tetramer to bind four biotin molecules, forms

the basis for highly specific and sensitive detection systems.[1] Biotin, a relatively small

molecule (vitamin B7), can be readily conjugated to proteins of interest ("prey") without

significantly altering their biological activity. These biotinylated proteins can then be detected or

captured with high specificity using streptavidin conjugated to reporter enzymes, such as

horseradish peroxidase (HRP), or immobilized on a solid support.
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Streptavidin is often preferred over avidin due to its lower non-specific binding, attributed to the

absence of glycosylation and a near-neutral isoelectric point. This characteristic is crucial for

obtaining high signal-to-noise ratios in various immunoassays.

Applications Overview
The streptavidin-biotin system is integral to numerous molecular biology techniques:

Western Blotting: For the sensitive detection of specific biotinylated proteins in a complex

mixture.

ELISA: For the quantification of a biotinylated protein in a sample.

Pull-Down Assays: For the isolation and identification of binding partners to a biotinylated

"bait" protein.

Section 1: Western Blotting for Detection of
Biotinylated Proteins
This protocol outlines the use of streptavidin-HRP for the chemiluminescent detection of

biotinylated proteins separated by SDS-PAGE and transferred to a membrane.
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Figure 1: Western Blotting workflow for biotinylated proteins.

Quantitative Data: Reagent Concentrations and
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Step Reagent
Typical
Concentration/
Dilution

Incubation
Time

Temperature

Blocking

5% non-fat dry

milk or BSA in

TBST

5% (w/v) 1 hour
Room

Temperature

Detection Streptavidin-HRP
1:5,000 -

1:20,000
1 hour

Room

Temperature

Washing

TBST (Tris-

Buffered Saline

with 0.1%

Tween-20)

0.1% Tween-20 3 x 5-10 minutes
Room

Temperature

Detailed Protocol
Materials:

Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6

TBST: TBS with 0.1% (v/v) Tween-20

Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST

Streptavidin-HRP conjugate

Chemiluminescent substrate

Procedure:

Protein Separation and Transfer: a. Separate the protein sample containing the biotinylated

prey protein by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF

membrane following standard protocols.

Blocking: a. After transfer, wash the membrane briefly with TBST. b. Incubate the membrane

in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific

binding of streptavidin-HRP.
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Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate in Blocking Buffer to

the desired concentration (a starting dilution of 1:10,000 is recommended). b. Discard the

blocking buffer and incubate the membrane with the diluted Streptavidin-HRP solution for 1

hour at room temperature with gentle agitation.[2]

Washing: a. Decant the Streptavidin-HRP solution. b. Wash the membrane three times for 5-

10 minutes each with a generous volume of TBST to remove unbound conjugate.[2][3]

Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's

instructions. b. Incubate the membrane with the substrate for the recommended time

(typically 1-5 minutes). c. Capture the chemiluminescent signal using an appropriate imaging

system.

Section 2: ELISA for Quantification of Biotinylated
Proteins
This section describes a direct ELISA protocol for the quantification of a biotinylated protein.

The biotinylated prey protein is captured by an antibody coated on the ELISA plate and

detected using streptavidin-HRP.

Experimental Workflow

Plate Coating Blocking Sample Incubation Detection

Coat Plate with
Capture Antibody Wash Block Plate Wash Add Biotinylated

Sample Wash Add Streptavidin-HRP Wash Add Substrate Add Stop Solution Read Absorbance

Click to download full resolution via product page

Figure 2: Direct ELISA workflow for biotinylated protein detection.

Quantitative Data: Reagent Concentrations and
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Step Reagent
Typical
Concentration/
Dilution

Incubation
Time

Temperature

Coating Capture Antibody 1-10 µg/mL Overnight 4°C

Blocking 1% BSA in PBS 1% (w/v) 1 hour 37°C

Sample
Biotinylated

Protein
Variable 90 minutes 37°C

Detection Streptavidin-HRP
1:1,000 -

1:10,000
20-60 minutes

Room

Temperature

Substrate TMB
As per

manufacturer
20-30 minutes

Room

Temperature

Detailed Protocol
Materials:

96-well ELISA plates

Coating Buffer: 0.1 M Sodium Carbonate, pH 9.6

Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM

KH₂PO₄, pH 7.4

Wash Buffer: PBS with 0.05% (v/v) Tween-20

Blocking Buffer: 1% (w/v) BSA in PBS

Streptavidin-HRP conjugate

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Stop Solution: 2 M H₂SO₄

Procedure:
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Plate Coating: a. Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating

Buffer. b. Add 100 µL of the diluted antibody to each well of the ELISA plate. c. Incubate

overnight at 4°C.

Blocking: a. Wash the plate three times with Wash Buffer. b. Add 200 µL of Blocking Buffer to

each well. c. Incubate for 1 hour at 37°C.

Sample Incubation: a. Wash the plate four times with Wash Buffer. b. Add 100 µL of your

standards and samples (containing the biotinylated prey protein) to the appropriate wells. c.

Incubate for 90 minutes at 37°C.

Streptavidin-HRP Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the

Streptavidin-HRP conjugate in Blocking Buffer (a starting dilution of 1:5,000 is

recommended). c. Add 100 µL of the diluted Streptavidin-HRP to each well. d. Incubate for

20-60 minutes at room temperature.

Signal Development: a. Wash the plate three times with Wash Buffer. b. Add 100 µL of TMB

substrate to each well. c. Incubate for 20-30 minutes at room temperature in the dark. d.

Stop the reaction by adding 50 µL of Stop Solution to each well.

Data Acquisition: a. Read the absorbance of each well at 450 nm using a microplate reader.

b. Generate a standard curve and determine the concentration of the biotinylated prey

protein in your samples.

Section 3: Biotin-Streptavidin Pull-Down Assay
This protocol is designed to isolate a biotinylated "bait" protein and its interacting "prey"

proteins from a cell lysate or protein mixture using streptavidin-coated beads.
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Figure 3: Biotin-Streptavidin pull-down assay workflow.

Quantitative Data: Reagent and Sample Amounts
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Component Typical Amount/Concentration

Biotinylated Bait Protein 1-10 µg

Cell Lysate 100-500 µg total protein

Streptavidin Agarose/Magnetic Beads 20-50 µL of 50% slurry

Binding/Wash Buffer
50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1%

NP-40

Elution Buffer SDS-PAGE sample buffer

Detailed Protocol
Materials:

Streptavidin-coated agarose or magnetic beads

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% NP-40 (or other suitable

non-ionic detergent)

Elution Buffer: 2x SDS-PAGE sample buffer

Procedure:

Preparation of Cell Lysate: a. Prepare a cell lysate containing the potential interacting "prey"

proteins using a suitable lysis buffer supplemented with protease inhibitors. b. Clarify the

lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. c.

Determine the protein concentration of the supernatant.

Formation of Bait-Prey Complex: a. In a microcentrifuge tube, combine 1-10 µg of the

biotinylated "bait" protein with 100-500 µg of the cell lysate. b. Adjust the final volume to 200-

500 µL with Binding/Wash Buffer. c. Incubate for 1-4 hours at 4°C on a rotator.

Preparation of Streptavidin Beads: a. Resuspend the streptavidin beads and transfer 20-50

µL of the slurry to a new tube. b. Wash the beads three times with 500 µL of cold
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Binding/Wash Buffer. For magnetic beads, use a magnetic stand to pellet the beads between

washes. For agarose beads, centrifuge at a low speed (e.g., 500 x g) for 1 minute.

Capture of Biotinylated Complex: a. Add the pre-incubated bait-prey mixture to the washed

streptavidin beads. b. Incubate for 1 hour at 4°C on a rotator.

Washing: a. Pellet the beads (using a magnet or centrifuge). b. Discard the supernatant. c.

Wash the beads three to five times with 500 µL of cold Binding/Wash Buffer to remove non-

specifically bound proteins.

Elution: a. After the final wash, remove all supernatant. b. Add 20-40 µL of 2x SDS-PAGE

sample buffer to the beads. c. Boil the sample for 5-10 minutes to elute the bound proteins

and denature them for gel electrophoresis.

Analysis: a. Pellet the beads by centrifugation. b. Carefully collect the supernatant (the

eluate). c. Analyze the eluate by SDS-PAGE followed by Coomassie staining or Western

blotting with an antibody against the suspected "prey" protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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